molecular formula C6H11ClO4 B8375078 1-Chloroethyl 2-methoxyethyl carbonate

1-Chloroethyl 2-methoxyethyl carbonate

Cat. No.: B8375078
M. Wt: 182.60 g/mol
InChI Key: SZVYNQQCPDPFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloroethyl 2-methoxyethyl carbonate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant aromas and are commonly found in nature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid 1-chloro-ethyl ester 2-methoxy-ethyl ester typically involves the esterification of carbonic acid with 1-chloro-ethanol and 2-methoxy-ethanol. The reaction is usually catalyzed by a strong acid, such as sulfuric acid, and requires heating to drive the reaction to completion . The general reaction can be represented as follows:

Carbonic Acid+1-Chloro-Ethanol+2-Methoxy-EthanolCarbonic Acid 1-Chloro-Ethyl Ester 2-Methoxy-Ethyl Ester+Water\text{Carbonic Acid} + \text{1-Chloro-Ethanol} + \text{2-Methoxy-Ethanol} \rightarrow \text{Carbonic Acid 1-Chloro-Ethyl Ester 2-Methoxy-Ethyl Ester} + \text{Water} Carbonic Acid+1-Chloro-Ethanol+2-Methoxy-Ethanol→Carbonic Acid 1-Chloro-Ethyl Ester 2-Methoxy-Ethyl Ester+Water

Industrial Production Methods

In an industrial setting, the production of this ester may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H11ClO4

Molecular Weight

182.60 g/mol

IUPAC Name

1-chloroethyl 2-methoxyethyl carbonate

InChI

InChI=1S/C6H11ClO4/c1-5(7)11-6(8)10-4-3-9-2/h5H,3-4H2,1-2H3

InChI Key

SZVYNQQCPDPFQM-UHFFFAOYSA-N

Canonical SMILES

CC(OC(=O)OCCOC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 11.9 ml 2-Methoxy-ethanol and 17.98 ml 1-chloroethyl-chloroformate in 200 ml absolute CH2Cl2 13.3 ml pyridine were added at 5–10 ° C. in an argon atmosphere. The mixture was stirred at RT for 5 h and washed successively with 1 N HCl, with an aqueous solution of KHSO4/K2SO4 and water. The organic phase was dried over Na2SO4. After filtration, the solvent was removed in vacuo and the residue purified by destillation. Kp.=88° C. (5.5 mbar). Yield: 22.4 g.
Quantity
11.9 mL
Type
reactant
Reaction Step One
Quantity
17.98 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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